Midostaurin-d5

Therapeutic Drug Monitoring LC-MS/MS Bioanalysis

Midostaurin-d5 is a deuterated internal standard that eliminates the quantification errors inherent to unlabeled or structural analog IS. Unlike unlabeled Midostaurin, which is chemically indistinguishable from the analyte, and alternative structural analogs that exhibit differential matrix effects and recovery, Midostaurin-d5 co-elutes with the target analyte and fully compensates for sample-to-sample variability. It is the regulatory expectation for robust preclinical/clinical PK quantification of Midostaurin and its CYP3A4-mediated metabolites (CGP52421, CGP62221). Supplied as a ≥98% pure, characterized powder for quantitative LC-MS/MS method development, therapeutic drug monitoring, and DDI investigations.

Molecular Formula C35H30N4O4
Molecular Weight 575.7 g/mol
Cat. No. B12423339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMidostaurin-d5
Molecular FormulaC35H30N4O4
Molecular Weight575.7 g/mol
Structural Identifiers
SMILESCC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC
InChIInChI=1S/C35H30N4O4/c1-35-32(42-3)25(37(2)34(41)19-11-5-4-6-12-19)17-26(43-35)38-23-15-9-7-13-20(23)28-29-22(18-36-33(29)40)27-21-14-8-10-16-24(21)39(35)31(27)30(28)38/h4-16,25-26,32H,17-18H2,1-3H3,(H,36,40)/t25-,26-,32-,35+/m1/s1/i4D,5D,6D,11D,12D
InChIKeyBMGQWWVMWDBQGC-WBNDSJHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Midostaurin-d5: Deuterated Internal Standard for Accurate Midostaurin Quantification in PK, TDM, and Bioanalysis


Midostaurin-d5 (also known as PKC412-d5 or CGP 41251-d5) is a deuterium-labeled analog of the multi-targeted protein kinase inhibitor Midostaurin . Midostaurin itself inhibits a broad spectrum of kinases, including PKCα/β/γ, Syk, Flk-1, Akt, PKA, c-Kit, c-Fgr, c-Src, FLT3, PDGFRβ, and VEGFR1/2, with reported IC50 values ranging from 22 to 500 nM . The -d5 variant incorporates five stable deuterium atoms, resulting in a molecular formula of C35H25D5N4O4 and a molecular weight of 575.67 g/mol . It is supplied as a characterized powder, with commercially available purity of ≥98.0%, and is intended solely for research use as an internal standard in analytical workflows .

Why Unlabeled Midostaurin or Alternative Analogs Cannot Substitute for Midostaurin-d5 in Quantitative Analytical Workflows


Substituting Midostaurin-d5 with unlabeled Midostaurin or other structural analogs in quantitative LC-MS/MS assays introduces significant analytical error due to differential matrix effects, ionization efficiency, and recovery rates between the analyte and the internal standard [1]. Unlabeled Midostaurin is chemically indistinguishable from the target analyte and therefore cannot serve as an internal standard; its use would negate the ability to correct for sample-to-sample variability [1]. While alternative structural analogs might offer a different mass, they do not co-elute with Midostaurin and are subject to different matrix interactions, leading to inaccurate quantification [2]. Furthermore, the complex metabolism of Midostaurin, which is extensively metabolized by CYP3A4 to form the active metabolites CGP52421 and CGP62221, requires an internal standard with identical chromatographic behavior to the parent drug for precise measurement in biological matrices [3].

Midostaurin-d5: Quantitative Evidence of Analytical Performance and Scientific Differentiation


LC-MS/MS Assay Validation for Therapeutic Drug Monitoring Using Midostaurin-d5

Midostaurin-d5 was utilized as the internal standard in the first validated LC-MS/MS assay for therapeutic drug monitoring of Midostaurin in human plasma from patients with advanced systemic mastocytosis [1]. The assay demonstrated high precision and accuracy across a calibration range of 75-2500 ng/mL [1].

Therapeutic Drug Monitoring LC-MS/MS Bioanalysis

Comparative Inhibitory Profile of Midostaurin Against FLT3 and KIT Mutants

Midostaurin has been directly compared to a panel of clinically available FLT3 and KIT inhibitors (including crenolanib, quizartinib, gilteritinib, and sorafenib) for its ability to inhibit a variety of oncogenic receptor tyrosine kinase mutants [1]. This study established Midostaurin's unique activity profile against a specific panel of FLT3 and KIT mutations [1].

FLT3 Inhibitor KIT Inhibitor Oncology AML Systemic Mastocytosis

Regulatory-Compliant Reference Standard for Analytical Method Development

Midostaurin-d5 is specifically manufactured and characterized as a reference standard for use in analytical method development and validation, complying with regulatory guidelines and providing traceability against pharmacopeial standards (USP or EP) [1].

Analytical Method Validation Quality Control Reference Standard

Stable Isotope Labeling for Accurate Quantification in Complex Metabolic Studies

The deuterium label on Midostaurin-d5 provides a stable isotopic signature, making it the preferred internal standard for accurately quantifying Midostaurin and its metabolites in complex biological matrices [1]. Midostaurin's complex metabolism involves CYP3A4, producing two major active metabolites, CGP52421 (3-hydroxy Midostaurin) and CGP62221 (O-desmethyl Midostaurin) [2].

Metabolite Quantification CYP3A4 Metabolism Pharmacokinetics

Midostaurin-d5: Defined Application Scenarios Based on Validated Evidence


Therapeutic Drug Monitoring (TDM) of Midostaurin in AML or Systemic Mastocytosis

Laboratories developing or performing therapeutic drug monitoring (TDM) assays for Midostaurin in patient plasma samples require Midostaurin-d5 as a validated internal standard to achieve the necessary precision (1.2-6.9% RSD) and accuracy (within ±15% of nominal) for clinical decision-making [1].

Bioanalytical Method Development and Validation for Pharmacokinetic Studies

For preclinical and clinical pharmacokinetic (PK) studies of Midostaurin, the use of a stable isotope-labeled internal standard like Midostaurin-d5 is the regulatory expectation for robust quantification [1]. It ensures accurate measurement of drug exposure and the calculation of key PK parameters (e.g., Cmax, AUC) by correcting for matrix effects and sample-to-sample variability inherent in complex biological matrices [1].

In Vitro Drug Metabolism and CYP3A4 Interaction Studies

When investigating the metabolism of Midostaurin or its potential as a perpetrator of CYP3A4-mediated drug-drug interactions (DDIs), Midostaurin-d5 serves as the critical internal standard for quantifying the parent drug in the presence of its active metabolites (CGP52421 and CGP62221) [1]. Its co-elution ensures accurate quantitation, even in complex in vitro incubation mixtures or cell culture media [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Midostaurin-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.